

(S)-Tetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Tetrahydrofuran-2-carboxylic acid

Cat. No.: B1297468

[Get Quote](#)

CAS Number: 87392-07-2

This technical guide provides an in-depth overview of **(S)-Tetrahydrofuran-2-carboxylic acid**, a significant chiral building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.

Core Properties

(S)-Tetrahydrofuran-2-carboxylic acid, also known as (S)-(-)-2-Tetrahydrofuroic acid, is a colorless to pale yellow liquid.^[1] It is a chiral heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals.^{[2][3]}

Physicochemical Data

A summary of the key physicochemical properties of **(S)-Tetrahydrofuran-2-carboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O ₃	[4][5]
Molecular Weight	116.12 g/mol	[4][5]
CAS Number	87392-07-2	[4][5]
Appearance	Colorless to light yellow/orange clear liquid	[1][6]
Density	1.209 g/mL at 25°C	[6][7]
Melting Point	21°C	[6][7]
Boiling Point	128-129°C at 13 mmHg; 244-251°C at 760 mmHg	[6][7][8]
Flash Point	139°C	[6][7]
Water Solubility	Soluble	[6][7]
Refractive Index (n _{20/D})	1.459 - 1.46	[6][8]
pKa	3.60 ± 0.20 (Predicted)	[6][7]

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of **(S)-Tetrahydrofuran-2-carboxylic acid**.

¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Frequency: 400 MHz)[9]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.1	s	1H	-COOH
4.53	t	1H	H-2
4.04	m	1H	H-5 (one of)
3.95	m	1H	H-5 (one of)
2.32	m	2H	H-3
1.97	m	2H	H-4

¹³C NMR data is also available for this compound.[9]

Safety and Handling

(S)-Tetrahydrofuran-2-carboxylic acid is classified as a corrosive material that can cause severe skin burns and eye damage.[1][6] It may also be corrosive to metals.[6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4][10] Work should be conducted in a well-ventilated area.[10]

Hazard Statements:

- H290: May be corrosive to metals.[6]
- H314: Causes severe skin burns and eye damage.[6]

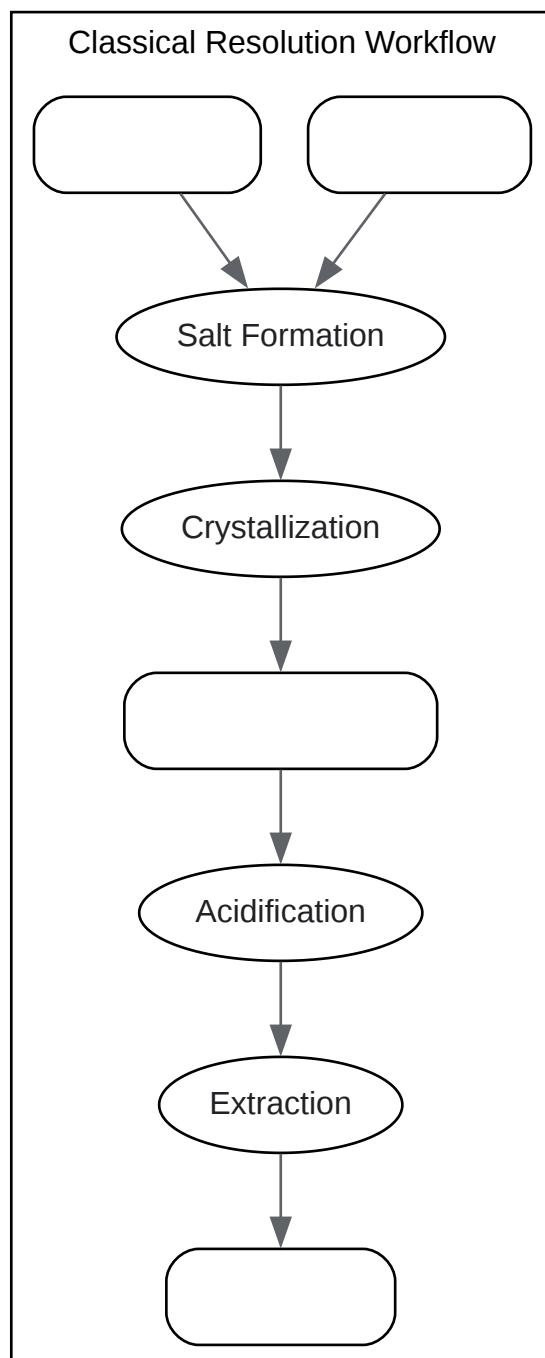
Precautionary Statements:

- P234: Keep only in original container.[6]
- P260: Do not breathe dusts or mists.[10]
- P280: Wear protective gloves/protective clothing/face protection.[10]

- P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
- P303+P361+P353+P310+P363: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[10]
- P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(S)-Tetrahydrofuran-2-carboxylic acid** are outlined below.


Synthesis via Classical Resolution

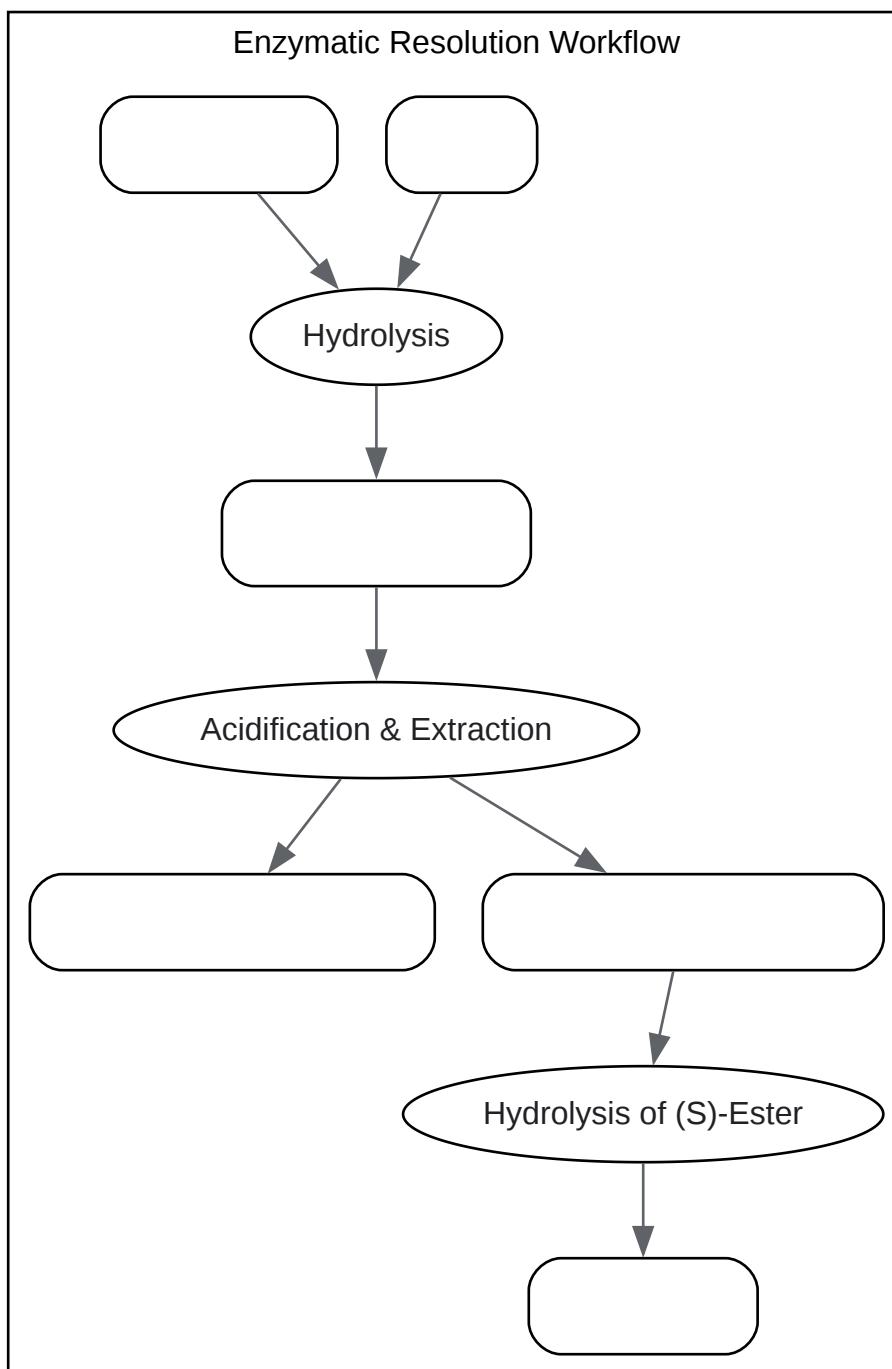
A common method for obtaining the enantiomerically pure acid is through the classical resolution of the racemic mixture using a chiral resolving agent.

Protocol:[11]

- Salt Formation: Dissolve (\pm) -tetrahydro-2-furoic acid in a suitable solvent such as tetrahydrofuran.
- Add an optically active amine resolver, for example, (S)-(-)-1-phenylethylamine.
- Heat the mixture to reflux to achieve complete dissolution.
- Crystallization: Gradually cool the solution to room temperature to allow for the selective precipitation of the diastereomeric salt.
- Collect the precipitated crystals by filtration.
- Recrystallization: To enhance optical purity, recrystallize the diastereomeric salt from the same solvent.

- Decomposition of the Salt: Decompose the purified salt by acidification (e.g., with HCl) to liberate the free **(S)-Tetrahydrofuran-2-carboxylic acid**.
- Extraction: Extract the product with an organic solvent.
- Isolation: Concentrate the organic extracts under reduced pressure to yield the final product.

[Click to download full resolution via product page](#)


Caption: Workflow for the classical resolution of racemic tetrahydro-2-furoic acid.

Synthesis via Enzymatic Resolution

An alternative, chemoenzymatic approach involves the enantioselective hydrolysis of a racemic ester.

Protocol:[12]

- Reaction Setup: Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).
- Add the racemic substrate, (\pm)-ethyl tetrahydrofuran-2-carboxylate.
- Initiate the reaction by adding a suitable enzyme, such as an *Aspergillus melleus* protease.
- Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.
- Workup and Separation: Acidify the reaction mixture to protonate the carboxylic acid.
- Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid remains in the aqueous phase.
- To obtain the (S)-acid, the (S)-ester can be isolated from the organic phase and subsequently hydrolyzed.

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic resolution of racemic ethyl tetrahydrofuran-2-carboxylate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and enantiomeric excess of **(S)-Tetrahydrofuran-2-carboxylic acid**.

Method:[[13](#)]

- Column: A reverse-phase column such as Newcrom R1 is suitable.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.
- Detection: UV detection is typically used.

This method is scalable and can be adapted for preparative separation to isolate impurities.[[13](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]

- 11. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [(S)-Tetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297468#s-tetrahydrofuran-2-carboxylic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com